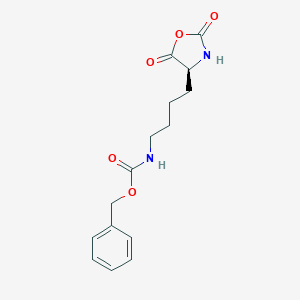
N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Cat. No. B124432
Key on ui cas rn:
1676-86-4
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09243040B2
Procedure details


H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).

Name
H-Glu(OBn)-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:18]([OH:20])=[O:19])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9].[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:34])[O:26]CC1C=CC=CC=1>>[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:26])[OH:34].[CH:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][C:8]([NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[NH:1][C:25](=[O:26])[O:20][C:18]2=[O:19])=[O:9])=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
|
Step Two
|
Name
|
H-Glu(OBn)-OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCC(OCC1=CC=CC=C1)=O)C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09243040B2
Procedure details


H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).

Name
H-Glu(OBn)-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:18]([OH:20])=[O:19])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9].[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:34])[O:26]CC1C=CC=CC=1>>[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:26])[OH:34].[CH:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][C:8]([NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[NH:1][C:25](=[O:26])[O:20][C:18]2=[O:19])=[O:9])=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
|
Step Two
|
Name
|
H-Glu(OBn)-OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCC(OCC1=CC=CC=C1)=O)C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
